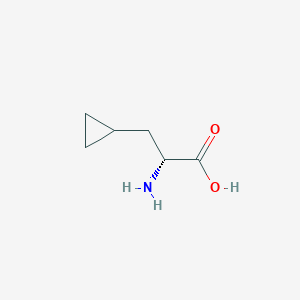

D-シクロプロピルアラニン

説明

(R)-2-amino-3-cyclopropylpropanoic acid, also known as (R)-2-amino-3-cyclopropylpropanoic acid, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-amino-3-cyclopropylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-amino-3-cyclopropylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機触媒

D-シクロプロピルアラニン: は、有機触媒の分野で貴重な分子として認識されています。これは、有機触媒としての用途で近年進歩が見られるシクロプロペンおよびシクロプロペニウムベースの小型分子の一部です 。これらの化合物は、以下を含む有機触媒のさまざまな分野で使用されてきました。

医薬品合成

製薬業界では、D-シクロプロピルアラニン誘導体は、複雑な分子の合成における中間体として使用されます。たとえば、トランスアミナーゼは、コルチコトロピン放出因子(CRF-1)アンタゴニストの中間体である®-sec-ブチルアミンおよび®-1-シクロプロピルエチルアミンを合成するために使用されてきました。これらのアンタゴニストは、うつ病と不安の治療のために提案されています .

医療栄養

D-シクロプロピルアラニンを含むアミノ酸は、医療栄養において不可欠です。これらは、医薬品有効成分(API)の出発物質として役立ち、輸液液、錠剤、顆粒剤にも不可欠です。これらの栄養素は、栄養失調の患者や消化能力の低下した患者に、濃縮され効率的な栄養摂取を提供する上で重要な役割を果たします .

栄養補助食品

D-シクロプロピルアラニン: は、栄養補助食品や健康食品にも使用されています。アミノ酸の欠乏を補い、アミノ酸の特定の機能を活用するのに役立ちます。これらのサプリメントは、錠剤、顆粒剤、カプセルなど、さまざまな形態で入手でき、アスリートや一般の人々が健康維持のために使用しています .

化粧品

化粧品業界では、D-シクロプロピルアラニンのようなアミノ酸は、保湿効果とpHレベルが評価されています。これらは、製剤に使用されて皮膚の水分補給を改善し、安定性と吸収性を提供するアミノ酸誘導体にも見られます .

細胞培養培地

D-シクロプロピルアラニン: は、細胞培養培地の不可欠な成分です。細胞培養プロセスによる医薬品製品の開発により、需要が高まっています。アミノ酸は、細胞の成長、抗体やタンパク質の産生に不可欠であり、D-シクロプロピルアラニンはこの分野の重要な成分となっています .

作用機序

D-Cyclopropylalanine, also known as ®-2-amino-3-cyclopropylpropanoic acid or (2R)-2-amino-3-cyclopropylpropanoic acid, is a chiral amino acid derivative that has been found to exhibit significant antifungal effects . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of D-Cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS) . This enzyme plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .

Mode of Action

D-Cyclopropylalanine interacts with its target, α-IMPS, by inhibiting its function . This inhibition blocks the biosynthesis of the essential amino acid L-leucine . The absence of L-leucine in turn inhibits the growth of fungi and bacteria .

Biochemical Pathways

The affected biochemical pathway is the biosynthesis of the essential amino acid L-leucine . α-IMPS, the enzyme inhibited by D-Cyclopropylalanine, catalyzes the rate-limiting step in this pathway . The inhibition of this pathway leads to a deficiency in L-leucine, which is critical for protein synthesis and growth in fungi and bacteria .

Result of Action

The molecular and cellular effects of D-Cyclopropylalanine’s action result in the inhibition of fungal and bacterial growth . By blocking the biosynthesis of the essential amino acid L-leucine, it disrupts protein synthesis and growth in these organisms .

生化学分析

Biochemical Properties

D-Cyclopropylalanine plays a significant role in biochemical reactions. It has been found to inhibit the enzyme -isopropylmalate synthase ( -IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This interaction with -IMPS suggests that D-Cyclopropylalanine may interact with other enzymes and proteins involved in amino acid biosynthesis.

Cellular Effects

The effects of D-Cyclopropylalanine on cells are primarily related to its inhibition of L-leucine biosynthesis. By inhibiting -IMPS, D-Cyclopropylalanine can disrupt the production of L-leucine, an essential amino acid that is necessary for protein synthesis and other cellular processes . This disruption can affect cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of D-Cyclopropylalanine involves its binding to -IMPS, inhibiting the enzyme’s activity and thereby disrupting the biosynthesis of L-leucine . This can lead to changes in gene expression related to amino acid metabolism and other cellular processes.

Metabolic Pathways

D-Cyclopropylalanine is involved in the metabolic pathway of L-leucine biosynthesis, where it interacts with the enzyme -IMPS . It could potentially affect metabolic flux or metabolite levels by disrupting this pathway.

特性

IUPAC Name |

(2R)-2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429389 | |

| Record name | D-Cyclopropylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121786-39-8 | |

| Record name | D-Cyclopropylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

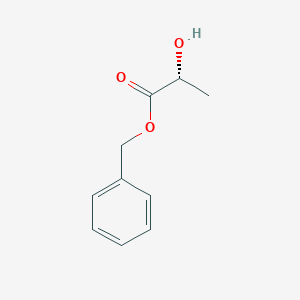

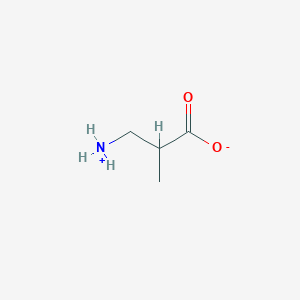

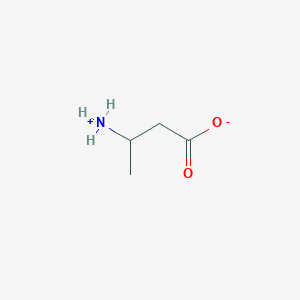

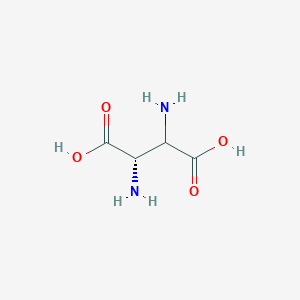

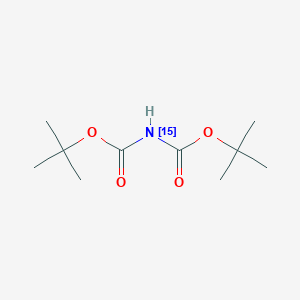

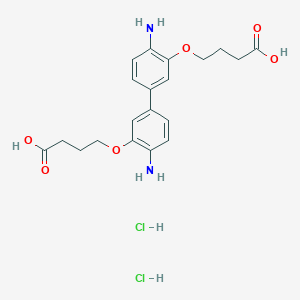

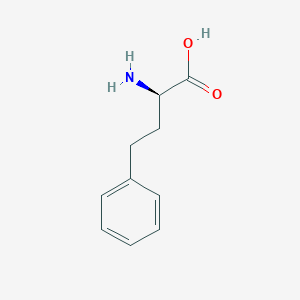

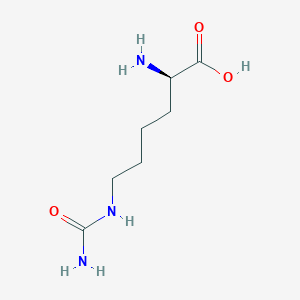

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。